Gamma-Dodecalactone (γ-Dodecalactone) is a lactone, a specific type of organic compound, with the chemical formula C12H22O2. It is a colorless to pale yellow liquid with a characteristic fruity and creamy odor, often described as similar to peach, coconut, and butter []. Due to its unique aroma profile, gamma-Dodecalactone has found various applications in the scientific research field, particularly in the areas of:
Researchers utilize gamma-Dodecalactone to understand and enhance flavor profiles in food products. Studies have explored its role in flavor perception, interaction with other flavor compounds, and its potential to mask undesirable flavors [, ].
Gamma-Dodecalactone is a valuable tool in perfumery research due to its ability to contribute fruity, creamy, and musky notes to fragrances. Scientists use it to create and evaluate new perfume compositions and understand how different fragrance components interact with each other [].
Gamma-Dodecalactone's unique chemical structure and properties have been investigated in various material science studies. Researchers have explored its potential applications in developing biodegradable polymers, lubricants, and other functional materials [].
Gamma-Dodecalactone, also known as dodecanolide-1,4 or hydroxydodecanoic acid gamma-lactone, is a cyclic ester belonging to the gamma-lactone family. Its molecular formula is C₁₂H₂₂O₂, with a molecular weight of 198.31 g/mol. The compound appears as a colorless liquid with a fruity and creamy aroma, often described as having warm, metallic, and fatty notes . It is characterized by its unique structure, which includes an asymmetric carbon atom, although it is typically used in its racemic mixture in perfumery .
While generally recognized as safe for use in fragrances and flavors, concentrated gamma-dodecalactone may cause skin irritation in some individuals [7].
These reactions highlight the compound’s versatility in synthetic organic chemistry.
The synthesis of gamma-Dodecalactone can be approached through both chemical and biological methods:
Gamma-Dodecalactone is widely utilized in various industries:
Several compounds share structural similarities with gamma-Dodecalactone. Below is a comparison highlighting their uniqueness:
Gamma-Dodecalactone stands out due to its specific fruity and creamy aroma, making it particularly valuable in perfumery compared to its counterparts.
gamma-Dodecalactone (CAS No. 2305-05-7) is a saturated gamma-lactone with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol [1] [2]. The compound exhibits characteristic physical properties that are essential for its identification and practical applications in various industries.
The boiling point of gamma-dodecalactone has been determined through multiple studies and measurements. The most widely cited value is 294.7±8.0°C at 760 mmHg [1], though variations exist in the literature. Additional sources report boiling points of 130-132°C at reduced pressure (1.5 mmHg) [3] [4] and 131°C under specific conditions [5]. These variations reflect the pressure dependence of boiling points and different measurement conditions.
The flash point represents a critical safety parameter for handling and storage. gamma-Dodecalactone exhibits a flash point of 119.6±15.9°C [1], which classifies it as a combustible liquid requiring appropriate safety precautions during handling. Some sources report slightly higher values, with flash points exceeding 110°C [6] [5] and greater than 230°F (>110°C) [7] [3].
The melting point of gamma-dodecalactone is reported as 17-18°C [1] [3], indicating that the compound exists as a liquid at room temperature under normal conditions. This physical state contributes to its utility in fragrance and flavor applications.
The octanol-water partition coefficient (KOW) is a fundamental physicochemical parameter that describes the lipophilicity of gamma-dodecalactone. Multiple computational and experimental approaches have been employed to determine this value, resulting in a range of reported Log KOW values.
Computational predictions provide the most consistent data. The Crippen method yields a Log KOW value of 3.443 [8] [9], while EPI Suite calculations predict 3.55 [10]. The RIFM database reports a value of 3.6 [10], representing experimental determinations. These values indicate moderate to high lipophilicity, consistent with the compound's eight-carbon aliphatic chain and lactone ring structure.
Experimental determinations show some variation. ChemicalBook reports a Log KOW of 2.7 at 20°C [4], which is lower than computational predictions. For comparison, the structurally related gamma-decalactone exhibits a Log KOW of 2.38 [11], demonstrating the expected increase in lipophilicity with additional methylene units.
The consensus Log KOW value for gamma-dodecalactone appears to be in the range of 3.4-3.6, based on multiple computational methods and database compilations. This moderate lipophilicity influences the compound's environmental fate, bioavailability, and partitioning behavior in biological systems.
Electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns for gamma-dodecalactone identification and structural confirmation. Under standard EI conditions (70 eV), the compound exhibits a distinctive fragmentation profile [12] [13].
The base peak appears at m/z 85 with 99.99% relative intensity [12] [13], corresponding to the five-membered lactone ring structure (C₄H₅O₂⁺). This fragment results from the loss of the octyl side chain (C₈H₁₇, 113 mass units) from the molecular ion at m/z 198. The prominence of this peak reflects the stability of the cyclic oxonium ion structure.
Secondary fragmentation peaks include m/z 29 (27.54% intensity), m/z 41 (23.09% intensity), m/z 55 (16.65% intensity), and m/z 43 (14.11% intensity) [12] [13]. These fragments correspond to various alkyl chain cleavages: m/z 29 represents CHO⁺ or C₂H₅⁺, m/z 41 corresponds to C₃H₅⁺, m/z 43 represents C₃H₇⁺ or C₂H₃O⁺, and m/z 55 corresponds to C₄H₇⁺.
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides complementary structural information. Under positive ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 199.1687 with 23.25% relative intensity [12] [13]. The most abundant fragment in MS/MS mode is m/z 163.1478 (100% intensity), corresponding to the loss of 35 mass units (likely HCl or similar). Additional significant fragments include m/z 181.1583 (84.05% intensity, loss of 17 mass units corresponding to NH₃ or OH), and m/z 125.0959 (10.71% intensity).
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural information about gamma-dodecalactone, though specific chemical shift data is limited in the current literature. NMR studies have been conducted primarily in the context of protein-ligand interaction studies, particularly with beta-lactoglobulin [14] [15] [16].
Research applications of NMR with gamma-lactones have demonstrated the utility of two-dimensional NMR techniques. TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been employed to study the interactions between gamma-decalactone (a structural analogue) and proteins [14] [15]. These studies revealed chemical shift variations in the NH-CHα region that provide information about protein conformational changes upon ligand binding.
¹³C NMR spectroscopy data is available through database compilations [12] [13], though specific chemical shift assignments are not detailed in the accessible literature. The technique is particularly valuable for confirming the presence of the carbonyl carbon in the lactone ring and distinguishing the various aliphatic carbons in the octyl chain.
Deuterated analogues of gamma-dodecalactone have been synthesized for specialized analytical applications. gamma-Dodecalactone-d4 (with four deuterium atoms) serves as an internal standard in mass spectrometry-based quantitative analyses [17]. The deuterium incorporation creates distinctive mass shifts while maintaining nearly identical chemical behavior to the non-deuterated compound.
Alkaline hydrolysis represents the primary degradation pathway for gamma-dodecalactone under aqueous conditions. Lactones are generally susceptible to nucleophilic attack by hydroxide ions, leading to ring opening and formation of the corresponding hydroxycarboxylic acid [18].
Kinetic studies of gamma-lactone hydrolysis have been conducted for related compounds, providing insight into the general behavior of this class of molecules. The hydrolysis rate depends on several factors including pH, temperature, and the presence of catalysts or buffers [18]. Under strongly alkaline conditions (pH > 12), gamma-dodecalactone undergoes rapid ring opening to form 4-hydroxydodecanoic acid [19].
pH dependence of stability has been demonstrated in biotechnological applications. Studies of gamma-dodecalactone production by microbial systems indicate optimal stability and activity at pH 6.5 [20] [21]. Under these mildly acidic to neutral conditions, the lactone ring remains intact, while deviation to higher pH values promotes hydrolysis.
Environmental conditions affecting hydrolysis include temperature and ionic strength. Elevated temperatures accelerate hydrolysis rates, while the presence of metal ions may catalyze the reaction. Under normal storage conditions (room temperature, neutral pH), gamma-dodecalactone exhibits good stability with no observed decomposition [22] [23] [24].
Ring formation from the corresponding hydroxycarboxylic acid occurs readily under acidic conditions. The lactonization of 4-hydroxydodecanoic acid to gamma-dodecalactone is thermodynamically favorable due to the formation of a stable five-membered ring with minimal strain [20].
Biotechnological lactonization has been extensively studied in microbial systems. Permeabilized cells of Waltomyces lipofer efficiently convert 10-hydroxystearic acid to gamma-dodecalactone through beta-oxidation followed by spontaneous lactonization [20] [21]. The optimal conditions for this biotransformation include pH 6.5, 35°C, and specific buffer systems that promote both enzymatic activity and chemical lactonization.
Mechanism of lactonization involves nucleophilic attack by the hydroxyl group on the carbonyl carbon of the carboxylic acid, followed by elimination of water. The reaction is acid-catalyzed, with protonation of the carbonyl oxygen enhancing electrophilicity. The five-membered gamma-lactone ring forms preferentially over larger ring sizes due to favorable entropy and enthalpy factors.
Synthetic approaches to gamma-dodecalactone often employ lactonization as the final step. Starting from linear precursors, cyclization can be achieved through various methods including acid catalysis, thermal treatment, or enzymatic processes [25] [26]. The choice of method depends on the specific starting material and desired purity of the final product.
Stereochemical considerations are important in lactonization reactions. gamma-Dodecalactone possesses one stereocenter, and the lactonization process can influence the stereochemical outcome. Enzymatic methods often provide higher stereoselectivity compared to chemical methods, making them valuable for producing specific enantiomers [27] [19].